molecular formula C11H14N2O3 B12004770 4-[(Anilinocarbonyl)amino]butanoic acid

4-[(Anilinocarbonyl)amino]butanoic acid

Cat. No.: B12004770
M. Wt: 222.24 g/mol
InChI Key: ZKJLSEQFBGFBMS-UHFFFAOYSA-N
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Description

| 4-[(Anilinocarbonyl)amino]butanoic acid, a GABA derivative, serves as a valuable intermediate in organic synthesis and medicinal chemistry research. This compound is structurally characterized by a butanoic acid chain linked to a phenylurea moiety, making it a molecule of interest for designing and developing novel pharmacologically active agents. Its primary research applications involve its role as a building block for the synthesis of more complex molecules, particularly those targeting the central nervous system due to its structural relationship to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) [Source]. Researchers utilize this compound to explore structure-activity relationships and to create potential modulators of GABAergic signaling pathways. The mechanism of action for derivatives of this compound is typically investigated in the context of receptor binding and enzyme inhibition studies relevant to neurological and psychiatric conditions. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

4-(phenylcarbamoylamino)butanoic acid

InChI

InChI=1S/C11H14N2O3/c14-10(15)7-4-8-12-11(16)13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,15)(H2,12,13,16)

InChI Key

ZKJLSEQFBGFBMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCCC(=O)O

Origin of Product

United States

Chemical Reactivity and Derivatization Studies of 4 Anilinocarbonyl Amino Butanoic Acid

Transformations Involving the Carboxylic Acid Moiety (e.g., Esterification)

The carboxylic acid group is a primary site for chemical modification, readily undergoing reactions typical of this functional group. fiveable.mepressbooks.pub Esterification is a common transformation, achieved by reacting the acid with an alcohol under acidic conditions, often with a catalyst like sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukmasterorganicchemistry.com This reaction is reversible, and the equilibrium can be shifted toward the ester product by using an excess of the alcohol or by removing water as it forms. chemguide.co.ukmasterorganicchemistry.com

Beyond simple esterification, the carboxylic acid can be converted into other derivatives. Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) transforms the carboxylic acid into a more reactive acyl chloride. pressbooks.pubmsu.edu This intermediate can then be readily converted to amides, anhydrides, and esters. jackwestin.com Amide formation is also achievable directly from the carboxylic acid by reacting it with an amine, often requiring heat or a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction. pressbooks.pubsketchy.com Furthermore, the carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆). msu.edujackwestin.com

Table 1: Common Transformations of the Carboxylic Acid Moiety

Reaction Type Reagents Product Functional Group
Fischer Esterification Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) Ester (-COOR')
Acyl Chloride Formation Thionyl Chloride (SOCl₂) Acyl Chloride (-COCl)
Amide Formation Amine (R'NH₂), Heat or DCC Amide (-CONHR')
Reduction Lithium Aluminum Hydride (LiAlH₄) Primary Alcohol (-CH₂OH)
Salt Formation Base (e.g., NaHCO₃) Carboxylate Salt (-COO⁻Na⁺)

**3.2. Reactivity Profile of the Central Urea (B33335) Linkage

The central N-acylurea linkage imparts specific reactivity characteristics to the molecule. wikipedia.org Acylureas are known to be reactive intermediates and can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would cleave the molecule into 4-aminobutanoic acid and aniline (B41778) components. The stability of the urea bond is a critical factor in the design of derivatives, especially for applications like PROTACs where the linker's integrity is paramount. In some contexts, such as peptide synthesis, N-acylurea formation can be an undesired side reaction that leads to impurities. fiveable.me The presence of additives like pyridine (B92270) has been noted to suppress the formation of N-acylurea byproducts in certain reactions. researchgate.net The urea functional group, with its capacity for hydrogen bonding, also plays a significant role in the molecule's conformation and interaction with biological targets. reading.ac.uk

**3.3. Chemical Modifications of the Phenyl Substituent

The phenyl group, an aromatic ring with the formula C₆H₅, offers another site for chemical modification, primarily through electrophilic aromatic substitution. wikipedia.orgyoutube.com The reactivity and the position of substitution (ortho, meta, or para) are influenced by the activating or deactivating nature of the urea substituent attached to it. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can introduce a variety of functional groups onto the ring, allowing for the fine-tuning of the molecule's electronic and steric properties. For instance, the synthesis of derivatives with substituted phenyl rings, such as those with methoxy (B1213986) groups, has been explored to create analogues with altered biological activities. nih.gov These modifications are crucial for developing structure-activity relationships (SAR) in drug discovery programs. nih.gov The stability of the phenyl group allows it to serve as a robust scaffold for these chemical elaborations. youtube.com

**3.4. Design and Synthesis of Advanced Conjugates and Derivatives

The trifunctional nature of 4-[(anilinocarbonyl)amino]butanoic acid makes it a versatile building block for creating more complex molecules with specialized functions.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. nih.gov They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker's length, rigidity, and composition are critical for effective ternary complex formation and subsequent protein degradation. nih.govnih.gov Butanoic acid derivatives, including scaffolds derived from this compound, are utilized in the construction of these linkers. nih.gov The synthesis of PROTACs is a modular process, often involving the sequential conjugation of the warhead and anchor ligands to a pre-functionalized linker. nih.gov The butanoic acid structure provides a flexible yet constrained chain length that can be optimized for potent degradation activity. nih.gov Techniques like "click chemistry" are often employed to rapidly assemble libraries of PROTACs with varying linkers to empirically determine the optimal structure for a given target. nih.govcapes.gov.br

Table 2: Key Considerations for Butanoic Acid-Based PROTAC Linkers

Linker Parameter Importance for PROTAC Function Example Modification
Length Affects ability to span distance between target and E3 ligase. Varying the number of atoms (e.g., 7 to 29 atoms). nih.gov
Composition Influences solubility, cell permeability, and degradation efficacy. Replacing alkyl chains with PEG units or rigid heterocycles. nih.gov
Rigidity Can pre-organize the PROTAC for optimal ternary complex formation. Incorporation of alkynes or piperazine/piperidine scaffolds. nih.gov
Attachment Vector The site and orientation of linker connection to the ligands. Varies based on the specific warhead and E3 ligase ligand. nih.gov

The carboxylic acid moiety of the molecule can coordinate with metal ions to form a variety of metal complexes. giqimo.comwikipedia.org Carboxylates can bind to metal centers in several modes, including monodentate, bidentate, and bridging fashions. wikipedia.org The presence of other donor atoms, such as the oxygen and nitrogen atoms in the urea linkage, allows for the potential of multidentate chelation, leading to the formation of stable coordination polymers. For example, related amino carboxylic acid derivatives have been shown to form complexes with transition metals like Cu(II), Co(II), and Ni(II), sometimes resulting in one-dimensional polymeric structures. mdpi.comekb.eg The synthesis of such complexes is typically achieved by reacting the acid with a metal salt, such as Ag₂O or Cu(NO₃)₂, in a suitable solvent. mdpi.commdpi.com These metal complexes have potential applications in catalysis and materials science. giqimo.com

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and studying the metabolic fate of molecules. For this compound, isotopes such as carbon-14 (B1195169) (¹⁴C), carbon-13 (¹³C), or deuterium (B1214612) (²H) can be incorporated at specific positions. wuxiapptec.com The synthesis of ¹⁴C-labeled compounds often starts from basic building blocks like [¹⁴C]barium carbonate or [¹⁴C]potassium cyanide, which are then converted through multiple steps into the final product. wuxiapptec.comacs.org Strategic placement of the label is crucial; it should be in a metabolically stable part of the molecule to avoid loss during biological processing. wuxiapptec.com For instance, labeling the butanoic acid chain can be achieved by starting with a labeled precursor like [2-¹⁴C]-malonic acid. nih.gov Similarly, the phenyl ring can be uniformly labeled starting from [U-ring-¹³C]- or [U-ring-¹⁴C]-phenol. nih.gov These labeled compounds are invaluable for quantitative analysis in biochemical and environmental fate studies. nih.govnih.gov

Spectroscopic and Advanced Structural Characterization of 4 Anilinocarbonyl Amino Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of specific nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule and their neighboring environments. In 4-[(Anilinocarbonyl)amino]butanoic acid, distinct signals are expected for the protons on the aromatic ring, the amide N-H, the carboxylic acid O-H, and the aliphatic butanoic acid chain. docbrown.info The chemical shifts (δ) are influenced by the electronic environment of each proton. msu.edu

The protons of the butanoic acid chain are expected to appear as multiplets in the aliphatic region. The protons of the phenyl group will resonate in the aromatic region of the spectrum, typically between 6.0 and 8.5 ppm. orgchemboulder.com The labile protons of the amide and carboxylic acid groups often appear as broad singlets and are highly dependent on solvent, concentration, and temperature. msu.edu The carboxylic acid proton, in particular, is expected at a high chemical shift, generally in the 10.0-13.2 ppm range. orgchemboulder.com In a related compound, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, the amide (NH) and carboxylic acid (OH) protons were observed at δ 10.03 and 12.10 ppm, respectively, in a DMSO-d₆ solution. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Data is predicted based on typical chemical shift ranges and data from analogous compounds.

Proton GroupPredicted Chemical Shift (δ, ppm)Multiplicity
Carboxylic Acid (-COOH)10.0 - 13.2Broad Singlet
Amide (-NH-)~10.0Broad Singlet
Aromatic (-C₆H₅)6.9 - 7.6Multiplets
Methylene (-CH₂-COOH)~2.3Triplet
Methylene (-CH₂-CH₂-COOH)~1.8Multiplet
Methylene (-NH-CH₂-)~3.1Multiplet

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. docbrown.info Given the molecular structure of this compound, distinct signals are anticipated for the carbonyl carbons of the urea (B33335) and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons of the butanoic acid chain. docbrown.info Carbonyl carbons are characteristically found at low field (high ppm values). oregonstate.edu For the analogous 4-[(4-chlorophenyl)carbamoyl]butanoic acid, the carboxylic acid and amide carbonyl carbons were assigned resonances at δ 174.6 and 171.3 ppm, respectively. mdpi.com The aromatic carbons typically appear in the 100-150 ppm region, while the aliphatic carbons are found at higher field (lower ppm values). oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Data is predicted based on typical chemical shift ranges and data from analogous compounds.

Carbon GroupPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)~174
Amide (C=O)~171
Aromatic (C-N)~139
Aromatic (CH)118 - 129
Methylene (-CH₂-COOH)~31
Methylene (-CH₂-CH₂-COOH)~25
Methylene (-NH-CH₂-)~39

Vibrational Spectroscopy (Infrared (IR) Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ucalgary.ca The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

A very broad absorption band is expected for the O-H stretch of the carboxylic acid group, typically appearing between 3300 and 2500 cm⁻¹. libretexts.orgmasterorganicchemistry.com The N-H stretch of the secondary amide group usually appears as a sharp band around 3300-3500 cm⁻¹. libretexts.org The C-H stretching vibrations from the aromatic ring are found just above 3000 cm⁻¹, while those from the aliphatic chain are found just below 3000 cm⁻¹. libretexts.org The carbonyl (C=O) stretching region is particularly informative. Two distinct C=O absorptions are expected: one for the carboxylic acid and another for the amide group, both typically appearing in the 1670 to 1780 cm⁻¹ range. libretexts.org For a similar compound, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, strong absorptions were observed at 1689 cm⁻¹ (amide C=O) and 1662 cm⁻¹ (carboxylic acid C=O). mdpi.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrationCharacteristic Frequency (cm⁻¹)Appearance
Carboxylic AcidO-H Stretch3300 - 2500Very Broad, Strong
AmideN-H Stretch3500 - 3300Sharp, Medium
Aromatic C-HC-H Stretch3100 - 3000Sharp, Variable
Aliphatic C-HC-H Stretch3000 - 2850Sharp, Variable
Carboxylic AcidC=O Stretch1760 - 1690Strong, Sharp
AmideC=O Stretch~1680Strong, Sharp

Electronic Spectroscopy (UV-Visible (UV-Vis) Spectroscopy) for Chromophore Analysis

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. Molecules or parts of molecules that absorb light in this region are known as chromophores. libretexts.org The primary chromophores in this compound are the phenyl ring and the two carbonyl groups. The conjugated system involving the phenyl ring and the adjacent amide group is expected to produce characteristic π-π* transitions. In a related chlorinated analogue, absorptions in acetonitrile (B52724) were observed at 250.0 nm, 200.6 nm, and 191.2 nm, which were ascribed to n-π(C=O), π-π(C=O), and π-π*(C=C) transitions, respectively. mdpi.com Similar absorption patterns are expected for the title compound.

Mass Spectrometry Techniques (e.g., High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS))

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that is particularly useful for determining the precise molecular weight of a compound, allowing for the calculation of its elemental formula. sigmaaldrich.com For this compound (formula C₁₁H₁₄N₂O₃), HR-ESI-MS in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The high-resolution measurement of this ion would confirm the elemental composition. Further fragmentation in the mass spectrometer could lead to characteristic losses, such as the loss of water (H₂O) or carbon dioxide (CO₂), providing additional structural evidence.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions. For a molecule like this compound, a crystal structure would reveal the conformation of the butanoic acid chain and the relative orientation of the phenyl ring.

Crucially, it would elucidate the hydrogen-bonding network in the solid state. A study on the closely related 4-[(4-chlorophenyl)carbamoyl]butanoic acid showed that molecules form extensive supramolecular tapes through hydrogen bonds involving the carboxylic acid group (O-H···O=C) and the amide groups (N-H···O=C). mdpi.com It is highly probable that this compound would exhibit a similar packing arrangement, with the amide and carboxylic acid functionalities acting as key hydrogen bond donors and acceptors to build higher-order structures. mdpi.com

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and supramolecular assembly of this compound are dictated by a combination of torsional flexibility along its backbone and the formation of various non-covalent interactions. An understanding of these features is crucial for elucidating its physicochemical properties and potential biological activity. While a dedicated single-crystal X-ray diffraction study for this specific molecule is not publicly available, a comprehensive analysis can be constructed from computational studies on analogous structures and crystallographic data of closely related compounds.

Computational studies on phenylurea and its derivatives provide significant insights into the conformational preferences of the anilinocarbonyl moiety. acs.orgresearchgate.net The rotation around the N-C(aryl) bond and the C(O)-N(H) bond are of particular importance. For phenylurea, the lowest energy conformation is typically a trans isomer with a syn geometry. acs.orgresearchgate.net In this context, trans refers to the arrangement of the phenyl group and the carbonyl oxygen on opposite sides of the C-N bond, which is generally favored to minimize steric hindrance. The syn geometry describes the orientation of the N-H bond of the phenyl-substituted nitrogen, which is directed towards the carbonyl oxygen. This arrangement is often stabilized by intramolecular interactions. The rotational barrier around the C(sp2)-N bond in phenylurea is reported to be in the range of 8.6-9.4 kcal/mol, indicating a significant degree of rotational hindrance due to the partial double bond character of the amide linkage. acs.orgresearchgate.net

The butanoic acid chain, being aliphatic, possesses considerable conformational flexibility due to rotation about its C-C single bonds. This allows the carboxylic acid group to adopt various positions relative to the urea functionality.

The intermolecular interactions in the solid state are expected to be dominated by a network of hydrogen bonds. The molecule contains multiple hydrogen bond donors (the two N-H groups of the urea moiety and the O-H of the carboxylic acid) and acceptors (the carbonyl oxygen of the urea and both oxygens of the carboxylic acid). These functional groups can engage in a variety of hydrogen bonding motifs.

Drawing parallels from related structures, it is highly probable that the carboxylic acid groups will form strong O-H···O=C hydrogen bonds, potentially leading to the formation of dimeric structures or one-dimensional polymeric chains, as seen in other carboxylic acid-containing molecules. mdpi.com Furthermore, the N-H groups of the urea linkage are expected to form N-H···O=C hydrogen bonds, linking molecules together. In studies of N,N'-diarylureas, the phenyl groups were found to be in an anti relationship with the carbonyl oxygen in the solid state. researchgate.net

Below are interactive tables summarizing expected conformational parameters and potential intermolecular interactions based on data from analogous compounds.

Table 1: Predicted Torsional Angles and Rotational Energy Barriers

Torsional AngleDescriptionPredicted Value/RangeRotational Energy Barrier (kcal/mol)
C-N-C=ODefines planarity of amide~180° (trans favored)-
H-N-C(aryl)-COrientation of phenyl ringsyn geometry favored2.4 acs.orgresearchgate.net
C(O)-N-C-CRotation along butanoic chainFlexibleLow

Table 2: Potential Intermolecular Hydrogen Bonds

DonorAcceptorType of InteractionExpected Outcome
Carboxyl O-HCarbonyl O (Carboxyl)Strong Hydrogen BondDimer or chain formation
Amide N-H (Anilino)Carbonyl O (Urea/Carboxyl)Hydrogen BondSupramolecular assembly
Amide N-H (Butanoic)Carbonyl O (Urea/Carboxyl)Hydrogen BondCross-linking of chains/dimers

Theoretical and Computational Chemistry Studies of 4 Anilinocarbonyl Amino Butanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other properties of a molecule. For a molecule like 4-[(Anilinocarbonyl)amino]butanoic acid, with its combination of a phenyl ring, a urea (B33335) linkage, and a flexible alkyl chain terminating in a carboxylic acid, these calculations are non-trivial but highly informative.

Electronic Structure Determination

The electronic structure of a molecule dictates its geometry, stability, and reactivity. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed to determine the electronic structure. nih.gov DFT, in particular, has become a popular choice due to its balance of computational cost and accuracy. researchgate.net For this compound, these calculations would typically be performed using a basis set such as 6-31G** to optimize the molecular geometry and compute various electronic properties. nih.gov

The presence of the phenyl ring, urea group, and carboxylic acid group leads to a delocalized electron system. The lone pairs on the nitrogen and oxygen atoms of the urea and carboxylic acid moieties, as well as the π-system of the phenyl ring, are key features of its electronic structure. The distribution of electron density, as visualized through molecular electrostatic potential (MEP) maps, would reveal the electron-rich and electron-poor regions of the molecule. The carbonyl oxygens and the carboxylic acid hydroxyl group would be expected to be regions of high negative potential, while the amine protons would be areas of positive potential.

Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents hypothetical, yet scientifically plausible, values for the electronic properties of this compound, as would be obtained from DFT calculations.

PropertyValue
Total Energy (Hartree) -879.123
Dipole Moment (Debye) 4.56
HOMO Energy (eV) -6.89
LUMO Energy (eV) -1.23
HOMO-LUMO Gap (eV) 5.66

Reactivity Descriptors and Frontier Molecular Orbitals

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. scielo.org.mx For this compound, the HOMO is likely to be localized on the electron-rich aniline (B41778) ring and the urea linkage, while the LUMO may be distributed over the carbonyl groups.

From the FMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). scielo.org.mx Local reactivity descriptors, such as Fukui functions, can pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. scielo.org.mx

Table 2: Global Reactivity Descriptors for this compound (Illustrative) This table provides illustrative values for the global reactivity descriptors of this compound, derived from the hypothetical HOMO and LUMO energies.

Reactivity DescriptorFormulaValue
Electronegativity (χ) -(HOMO+LUMO)/24.06 eV
Chemical Hardness (η) (LUMO-HOMO)/22.83 eV
Global Electrophilicity Index (ω) χ²/(2η)2.91 eV

Molecular Dynamics Simulations and Conformational Landscapes

The flexibility of the butanoic acid chain and the rotational freedom around the C-N bonds of the urea linkage mean that this compound can adopt a multitude of conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such flexible molecules. port.ac.uk By simulating the motion of atoms over time, MD can reveal the most stable conformations and the energy barriers between them.

The conformational analysis of the analogous molecule butane (B89635) shows different energy states for staggered (anti, gauche) and eclipsed conformations. youtube.com Similarly, for this compound, the relative orientations of the phenyl ring, urea group, and the carboxylic acid would be explored. Intramolecular hydrogen bonding between the urea N-H and the carboxylic acid oxygen, or between the urea carbonyl and the carboxylic acid proton, could play a significant role in stabilizing certain conformations. The solvent environment is also a critical factor, as polar solvents like water can form hydrogen bonds with the solute and influence its conformational preferences. mdpi.com

In Silico Modeling of Molecular Interactions

Understanding how this compound interacts with other molecules, such as biological macromolecules, is crucial for predicting its potential applications. In silico techniques like molecular docking are used to predict the binding mode and affinity of a small molecule to a protein's active site. nih.govnih.gov These methods involve generating a large number of possible conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on their complementarity and interaction energies. nih.govnih.gov

The urea moiety is known to form strong hydrogen bonds, which is a key interaction in many biological systems. nih.gov The phenyl ring can participate in hydrophobic and π-stacking interactions, while the carboxylic acid can form salt bridges and hydrogen bonds. nih.gov For instance, in silico studies on urea derivatives as urease inhibitors have shown that the urea group often interacts with key residues in the enzyme's active site. tandfonline.commdpi.com

Application of Fragmentation Schemes for Complex Systems

Performing high-level quantum chemical calculations on larger molecules can be computationally expensive. Fragmentation methods offer a solution by dividing a large molecule into a series of smaller, overlapping fragments. purdue.edubohrium.com Quantum mechanical calculations are then performed on these individual fragments, and the results are combined to approximate the properties of the entire molecule. purdue.edubohrium.com

For this compound, a fragmentation scheme could involve breaking the molecule at the C-N bonds of the urea linkage and the C-C bonds of the butanoic acid chain. The fragments would then be capped with hydrogen atoms or other suitable groups to satisfy valence. This approach allows for the use of more accurate, and thus more computationally demanding, quantum mechanical methods that would be infeasible for the entire molecule. The fragment molecular orbital (FMO) method is one such approach that has been successfully applied to study large biological systems. mdpi.com

Mechanistic Investigations of Biological Activity in Non Clinical Research Models

In Vitro Cellular and Biochemical Pathway Analysis

Given that 4-[(Anilinocarbonyl)amino]butanoic acid is a derivative of GABA, it is hypothesized to interact with GABAergic systems. GABA is the primary inhibitory neurotransmitter in the mature mammalian central nervous system, and its principal role is to reduce neuronal excitability. wikipedia.orgyoutube.com It achieves this by binding to two main types of receptors: GABA-A and GABA-B receptors. youtube.comnih.gov

GABA-A Receptors: These are ionotropic receptors that, upon GABA binding, open a chloride ion channel. youtube.com The resulting influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential. youtube.com It is plausible that this compound could act as an agonist or antagonist at these receptors, thereby modulating inhibitory neurotransmission.

GABA-B Receptors: These are metabotropic G-protein coupled receptors. youtube.com Their activation often leads to the opening of potassium channels, allowing positively charged potassium ions to exit the neuron, which also results in hyperpolarization and reduced neuronal excitability. youtube.com The interaction of this compound with GABA-B receptors could potentially influence slower, more prolonged inhibitory signals.

The structural modification of the anilinecarbonyl group on the amino-end of the butanoic acid backbone could influence the binding affinity and efficacy of the compound at these receptors compared to GABA.

The activation of GABA-B receptors is known to trigger intracellular signaling cascades that can have long-term effects on neuronal function. While direct studies on this compound are unavailable, we can extrapolate from GABA research. GABA-B receptor activation can modulate the activity of adenylyl cyclase and influence the levels of cyclic AMP (cAMP), which in turn can affect various downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK/Erk) and Phosphoinositide 3-kinase (PI3K/Akt) pathways.

These pathways are crucial for regulating cell growth, proliferation, survival, and synaptic plasticity. Therefore, if this compound interacts with GABA-B receptors, it could theoretically modulate these fundamental cellular processes.

Emerging research indicates that GABA possesses immunomodulatory functions. GABA receptors are expressed on various immune cells, including T cells and macrophages. The activation of these receptors can influence immune cell proliferation, cytokine production, and inflammatory responses. For instance, GABA has been shown to suppress T cell-mediated inflammation.

Considering the structural relationship, this compound might also exhibit immunomodulatory properties. The anilinocarbonyl moiety could potentially enhance or alter the interaction with GABA receptors on immune cells, leading to a modified immunomodulatory profile compared to GABA.

Enzymatic Interaction and Inhibition Studies

Currently, there is no publicly available research detailing the specific enzymatic interactions or inhibition profiles of this compound. Key enzymes in the GABAergic system that could be of interest for future studies include GABA transaminase (GABA-T), which is responsible for the degradation of GABA. wikipedia.org Inhibition of GABA-T would lead to increased synaptic levels of GABA. Research into whether this compound acts as a substrate or inhibitor for such enzymes is needed.

Receptor Binding Assays in Non-Human Biological Systems

Specific receptor binding assays for this compound are not documented in the current scientific literature. Such assays are crucial to determine the binding affinity (Ki) and efficacy of the compound at various receptors, particularly GABA-A and GABA-B receptors, in non-human biological systems. nih.govbindingdb.org These studies would provide foundational data to understand its pharmacological profile and potential as a modulator of the GABAergic system.

Metabolic Fate and Pathway Analysis in Research Systems

In Vitro Metabolic Transformations

The in vitro metabolism of phenylurea compounds is primarily characterized by two main types of reactions: N-dealkylation and hydrolysis. For 4-[(Anilinocarbonyl)amino]butanoic acid, which lacks N-alkyl groups, hydrolysis of the urea (B33335) linkage is the most probable initial transformation. This reaction would cleave the molecule into aniline (B41778) and 4-aminobutanoic acid (GABA).

Another potential in vitro transformation is the hydroxylation of the aniline ring, a common reaction catalyzed by monooxygenases. This would result in the formation of various hydroxylated derivatives of the parent compound.

Table 1: Predicted In Vitro Metabolic Transformations of this compound

Transformation TypePredicted Metabolites
HydrolysisAniline, 4-Aminobutanoic acid (GABA)
HydroxylationHydroxylated this compound derivatives

Identification of Metabolites in Model Organisms (e.g., Microbial Systems like Saccharomyces cerevisiae)

Research on the metabolism of phenylurea herbicides in the model yeast Saccharomyces cerevisiae has provided valuable insights. Studies have shown that the expression of heterologous enzymes, such as cytochrome P450 monooxygenases from soybeans (CYP71A10), in yeast can significantly enhance the metabolism of these compounds. The primary metabolic activities observed are N-demethylation and ring-methyl hydroxylation for substituted phenylureas.

While this compound does not have methyl groups for these specific reactions, the principle of its metabolism by engineered microbial systems remains relevant. Engineered yeast strains could be developed to express specific hydrolases or oxygenases capable of degrading this compound. In such systems, the expected metabolites would be consistent with the in vitro transformations, namely aniline and its hydroxylated derivatives, and 4-aminobutanoic acid. Research has also indicated that aniline and its metabolites can generate oxidative stress in yeast. oup.com

Table 2: Phenylurea Herbicide Metabolism in Engineered Saccharomyces cerevisiae

Phenylurea SubstrateEnzyme Expressed in YeastMajor Metabolites
FluometuronSoybean CYP71A10N-demethylated fluometuron
LinuronSoybean CYP71A10N-demethylated linuron
ChlortoluronSoybean CYP71A10Ring-methyl hydroxylated chlortoluron
DiuronSoybean CYP71A10N-demethylated diuron

Characterization of Enzymatic Degradation Pathways

The enzymatic degradation of phenylurea compounds is initiated by two main classes of enzymes: cytochrome P450 monooxygenases and amidohydrolases.

Cytochrome P450 Monooxygenases (P450s): These enzymes are crucial for the initial oxidative metabolism of a wide range of xenobiotics. In the context of phenylurea herbicides, P450s are responsible for N-dealkylation and ring hydroxylation reactions. For this compound, P450s would likely catalyze the hydroxylation of the phenyl ring.

Amidohydrolases: These enzymes catalyze the hydrolysis of amide bonds. In the degradation of phenylurea compounds, amidohydrolases play a key role in cleaving the urea bridge, leading to the formation of the corresponding aniline derivative and a non-aromatic moiety. This is a critical detoxification step, as the herbicidal activity of phenylureas is linked to the intact urea structure.

Table 3: Key Enzymes in Phenylurea Degradation

Enzyme ClassFunctionExample Substrates
Cytochrome P450sN-dealkylation, Ring hydroxylationDiuron, Chlortoluron, Isoproturon
AmidohydrolasesHydrolysis of urea linkageLinuron, Diuron

Integration into Broader Metabolic Networks (e.g., Amino Acid and Central Carbon Metabolism in plants)

Following the initial enzymatic degradation of this compound, its metabolites, aniline and 4-aminobutanoic acid (GABA), can be integrated into the broader metabolic networks of the organism.

Aniline Metabolism: In plants, aniline and its derivatives can undergo several metabolic fates. They can be detoxified through conjugation with sugars to form N-glucosides. researchgate.net Furthermore, the aniline moiety can be incorporated into biopolymers like lignin, effectively sequestering it within the plant's structural components. nih.gov Peroxidases are enzymes known to be involved in the metabolism of aniline substrates in plants. nih.govoup.com

4-Aminobutanoic Acid (GABA) Metabolism: GABA is a non-protein amino acid that plays a significant role in plant metabolism, particularly in the context of carbon-nitrogen balance and stress responses. nih.govtandfonline.com The primary route for GABA metabolism is the GABA shunt , a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle. nih.govmdpi.com

GABA Synthesis: GABA is synthesized from the amino acid glutamate via the enzyme glutamate decarboxylase.

GABA Transamination: GABA is then converted to succinic semialdehyde by GABA transaminase. cdnsciencepub.com

Oxidation to Succinate: Succinic semialdehyde is subsequently oxidized to succinate by succinic semialdehyde dehydrogenase. cdnsciencepub.com

Succinate, the final product of the GABA shunt, is a key intermediate of the TCA cycle, directly linking the metabolism of this compound's degradation product to the central carbon metabolism of the cell. nih.govmdpi.com This integration allows for the utilization of the carbon skeleton of GABA for energy production or biosynthesis.

Exploration of Emerging Applications and Research Perspectives Beyond Clinical Use

Potential in Catalytic Processes

The core structure of 4-[(Anilinocarbonyl)amino]butanoic acid, being an amino acid derivative, presents possibilities for its use in catalysis. Although specific catalytic applications for this exact compound are not yet widely documented, the broader class of amino acid-based Schiff bases and related compounds have been shown to be effective in various catalytic processes. These derivatives can form complexes with metal ions, creating catalysts for reactions such as transamination, carboxylation, and racemization. nih.gov The presence of both a carboxylic acid and a urea (B33335) functionality in this compound could allow it to act as a bifunctional catalyst or as a ligand for asymmetric catalysis, a critical area in the synthesis of pharmaceuticals and other fine chemicals. Further research is needed to explore the synthesis of metal complexes of this compound and to evaluate their catalytic activity and selectivity in various organic transformations.

Applications in Advanced Materials Science (e.g., Polymer Chemistry, Functional Coatings)

The ureido group (-NH-CO-NH-) within this compound is a key functional group in the synthesis of advanced polymers. Ureido-derivatized polymers are known to exhibit interesting properties, such as upper critical solution temperature (UCST) behavior, which is valuable for creating "smart" materials that respond to changes in temperature. researchgate.netsemanticscholar.org This characteristic is particularly relevant for developing materials for biomedical applications and controlled release systems.

The presence of both a carboxylic acid and an amine-related urea group makes this compound a potential monomer for the synthesis of polyamides and polyurethanes. researchgate.netscispace.comresearchgate.netmdpi.com Polyurethanes are a versatile class of polymers with a wide range of applications, from rigid foams to flexible elastomers and coatings. researchgate.netscispace.comresearchgate.netmdpi.com By incorporating this compound into a polymer backbone, it may be possible to impart specific properties such as improved thermal stability, biodegradability, and tailored mechanical characteristics. mdpi.com For instance, ureido-containing polymers have been investigated for their ability to form strong hydrogen bonds, which can enhance the mechanical strength and heat resistance of materials. google.com Furthermore, polymers containing large rings with ureido groups have shown selective adsorption of metal ions, suggesting potential applications in environmental remediation and the recycling of precious metals. nih.gov The bifunctionality of the molecule also lends itself to the development of hyperbranched polymers, which have unique properties like low viscosity and a high number of end groups, making them suitable for use as adhesives and coatings. mdpi.com

Table 1: Potential Polymer Applications of this compound

Polymer Type Potential Role of this compound Potential Properties and Applications
Ureido-derivatized Polymers Monomer or functional additive Thermo-responsive materials (UCST behavior), smart hydrogels, drug delivery systems. researchgate.netsemanticscholar.org
Polyamides/Polyurethanes Monomer (diacid or diamine precursor) Enhanced thermal stability, improved mechanical properties, biodegradable plastics, functional coatings. researchgate.netscispace.comresearchgate.netmdpi.com
Hyperbranched Polymers Building block for branched structures Low-viscosity adhesives, high-performance coatings, drug carriers. mdpi.com

| Metal-adsorbing Polymers | Component of macrocyclic structures | Selective removal of heavy or precious metal ions from water. nih.gov |

Utility as Biochemical Probes or Research Tools

Derivatives of 4-aminobutanoic acid are valuable as biochemical probes for studying neurological pathways, given that GABA is the primary inhibitory neurotransmitter in the central nervous system. nih.govresearchgate.net While this compound itself has not been extensively studied in this context, its structure suggests it could be modified to serve as a research tool. For example, by introducing a fluorescent tag or a radioactive isotope, the compound could be used to track the distribution and metabolism of GABA-like molecules in biological systems.

Furthermore, the phenylurea moiety is a common feature in compounds designed to interact with specific biological targets. Phenylurea derivatives have been investigated as antitumor agents, suggesting that they can penetrate cell membranes and interact with intracellular components. researchgate.net This characteristic, combined with the GABA backbone, could make this compound a lead compound for the development of new probes to study GABA receptors or related transport proteins with potentially altered pharmacological profiles compared to GABA itself.

Agrochemical Research and Development Potential

The phenylurea class of compounds is well-established in the agrochemical industry, with many derivatives used as herbicides. nih.govtandfonline.comgoogle.com These compounds typically act by inhibiting photosynthesis in target weeds. nih.gov Given that this compound is a phenylurea derivative, it warrants investigation for potential herbicidal activity. A related compound, 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid, was originally synthesized and evaluated as a plant hormone regulator. mdpi.com

In addition to herbicidal potential, some phenylurea derivatives have shown insecticidal activity. nih.gov The structural diversity within this class allows for the fine-tuning of biological activity against specific pests while potentially maintaining low toxicity to non-target organisms. nih.gov The presence of the amino acid moiety in this compound could also influence its uptake and translocation within plants, a key factor in the efficacy of systemic pesticides. Amino acid-based fertilizers are known to improve nutrient absorption in plants, and a similar mechanism could enhance the delivery of an active agrochemical agent. mdpi.comnih.govgoogle.comferti-organic.comnih.gov

Table 2: Research Findings on Related Phenylurea Derivatives in Agrochemicals

Compound Class/Derivative Application Research Finding
Phenylurea Derivatives Herbicides Act as photosynthesis inhibitors, effective for pre- and post-emergence weed control. nih.gov
N-(hydroxyalkyl), N'-phenylurea Derivatives Herbicides Show phytocidal action against various plant species. tandfonline.com
Novel Phenylurea Derivatives Insecticides Exhibit strong insecticidal activity against larvae of various pests, including diamondback moths and cotton bollworms. nih.gov

| 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid | Plant Hormone Regulators | Synthesized for evaluation in the context of plant growth regulation. mdpi.com |

Research into Functional Food Components (considering the 4-aminobutanoic acid backbone)

The 4-aminobutanoic acid (GABA) component of the molecule is a well-known bioactive compound found in many foods and is also a popular dietary supplement. nih.govresearchgate.netmdpi.comnih.govmdpi.comresearchgate.net GABA is associated with several health benefits, including promoting relaxation, reducing stress, and lowering blood pressure. mdpi.comnih.govresearchgate.net Consequently, there is significant interest in developing functional foods enriched with GABA. nih.govmdpi.comnih.govmdpi.com

While this compound itself is a synthetic compound and not a natural food component, its GABA backbone suggests potential applications in the field of nutraceuticals. It could be investigated as a pro-drug or a more stable derivative of GABA. The anilinocarbonyl group could potentially modify the bioavailability, metabolism, or activity of the GABA portion of the molecule. For instance, other GABA derivatives, such as 4-acetamidobutyric acid, are being studied for their physiological roles. caymanchem.com Research in this area would need to focus on the enzymatic cleavage of the ureido bond in vivo to release GABA, as well as a thorough safety assessment of the entire molecule and its metabolites. The development of GABA-enriched foods is a growing area, and novel derivatives that offer enhanced stability or functionality are of considerable interest. nih.govnih.gov

Advanced Analytical Methodologies for Research on 4 Anilinocarbonyl Amino Butanoic Acid

Chromatographic Techniques for Purity and Separation

Chromatography is an indispensable tool in the analysis of 4-[(Anilinocarbonyl)amino]butanoic acid, providing the means to separate the compound from impurities and resolve its enantiomeric forms.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity and quantifying this compound. Due to the compound's structural similarity to phenylurea derivatives, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.govnewpaltz.k12.ny.us

A typical RP-HPLC method would involve a C18 stationary phase, which offers excellent retention and selectivity for phenylurea-type compounds. newpaltz.k12.ny.uschromatographyonline.com Gradient elution is often employed, with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. nih.gov This allows for the effective separation of the target analyte from potential impurities with varying polarities. Detection is commonly achieved using a Diode Array Detector (DAD), which can monitor absorbance at multiple wavelengths, providing both quantitative data and spectral information that can aid in peak identification. nih.gov For instance, monitoring at a wavelength around 245 nm is often effective for phenylurea compounds. nih.gov The development of a stability-indicating HPLC method is particularly important for assessing the degradation of the compound under various stress conditions. nih.gov

ParameterTypical ConditionRationale
Stationary Phase C18 (octadecylsilane)Provides good retention for non-polar to moderately polar compounds like this compound. newpaltz.k12.ny.us
Mobile Phase Acetonitrile/Water GradientAllows for the elution of a wide range of compounds with varying polarities, ensuring separation from potential impurities. nih.gov
Detector Diode Array Detector (DAD)Enables sensitive detection and the acquisition of UV spectra to confirm peak purity and identity. nih.gov
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency. benthamdirect.com
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity, leading to better resolution. benthamdirect.com

Chiral Chromatography for Enantiomeric Purity

Since this compound possesses a chiral center, it is essential to have methods to separate and quantify its enantiomers. Chiral chromatography is the primary technique for this purpose. libretexts.org This can be achieved through two main strategies: direct and indirect separation.

Direct methods involve the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds, including those with urea (B33335) functionalities. mdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is optimized to achieve the best resolution between the enantiomeric peaks. nih.gov

Indirect methods involve derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. libretexts.orgchiralpedia.com These diastereomers can then be separated on a standard achiral HPLC column, such as a C18 column. chiralpedia.com However, this method requires a suitable functional group for derivatization and the CDA must be enantiomerically pure. chiralpedia.com

StrategyDescriptionKey Considerations
Direct Separation Utilizes a Chiral Stationary Phase (CSP) to resolve enantiomers.Selection of the appropriate CSP is critical. Mobile phase composition must be carefully optimized for resolution. mdpi.comnih.gov
Indirect Separation Involves reaction with a Chiral Derivatizing Agent (CDA) to form diastereomers, which are then separated on an achiral column.The analyte must have a reactive functional group. The CDA must be enantiomerically pure to avoid analytical errors. libretexts.orgchiralpedia.com

Gas Chromatography (GC)

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to the compound's low volatility and thermal instability, a common characteristic of phenylurea compounds. newpaltz.k12.ny.usnih.gov At the high temperatures required for volatilization in a standard GC inlet, the molecule is prone to degradation, often leading to the formation of isocyanates and amines. nih.gov This thermal decomposition results in poor peak shapes, lack of reproducibility, and inaccurate quantification. nih.gov

To overcome these limitations, specific strategies can be employed. One approach involves the careful optimization of GC parameters, such as using a lower inlet temperature and a high carrier gas flow rate, to minimize thermal stress on the analyte. nih.gov However, the most robust solution is often chemical derivatization to create a more volatile and thermally stable analogue of the compound. libretexts.org

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization is particularly crucial for successful GC analysis. libretexts.org The primary targets for derivatization are the carboxylic acid and the N-H groups of the urea moiety.

The carboxylic acid group can be converted into an ester, most commonly a methyl ester, through a process called esterification. libretexts.orggcms.cz This reaction replaces the acidic proton with an alkyl group, which significantly reduces polarity and increases volatility. Reagents such as diazomethane (B1218177) or an alcohol in the presence of an acid catalyst are used for this purpose. gcms.cz

The active hydrogens on the urea nitrogen atoms can be replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, through silylation. libretexts.orgsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. sigmaaldrich.com Silylation effectively blocks hydrogen bonding, leading to increased volatility and thermal stability. gcms.cz

By derivatizing both the carboxylic acid and the urea functionalities, a more GC-amenable derivative can be produced, allowing for reliable separation and detection. libretexts.org

Functional GroupDerivatization MethodCommon ReagentBenefit
Carboxylic Acid Esterification (Alkylation)Diazomethane, Methanol/HClIncreased volatility, reduced polarity. libretexts.orggcms.cz
Urea (N-H) SilylationBSTFAIncreased thermal stability and volatility, reduced hydrogen bonding. libretexts.orgsigmaaldrich.com

Quantitative Analysis Methods in Complex Research Matrices

When analyzing this compound in complex biological matrices such as plasma or tissue homogenates, high selectivity and sensitivity are paramount. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such applications. nih.govchromatographyonline.com

LC-MS/MS provides exceptional selectivity by utilizing Multiple Reaction Monitoring (MRM). chromatographyonline.com In this mode, a specific precursor ion corresponding to the analyte of interest is selected in the first mass spectrometer. This ion is then fragmented, and a specific product ion is monitored in the second mass spectrometer. This two-stage filtering process significantly reduces interference from matrix components, allowing for accurate quantification at very low concentrations. nih.gov The development of a robust LC-MS/MS method requires careful consideration of analyte stability throughout the entire bioanalytical process, from sample collection to analysis. nih.govresearchgate.net

TechniquePrincipleAdvantages for Complex Matrices
LC-MS/MS Combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.High Selectivity: MRM minimizes matrix interference. High Sensitivity: Enables the detection of trace amounts of the analyte. Quantitative Accuracy: Provides reliable and reproducible quantification. nih.govchromatographyonline.com

Impurity Profiling and Chemical Stability Assessments

Impurity profiling is the identification and quantification of all potential impurities in a substance. researchgate.netsimsonpharma.com For this compound, impurities can arise from the synthetic process (e.g., starting materials, by-products) or from degradation of the compound over time. ajptr.com A comprehensive impurity profile is essential for understanding the quality and safety of the compound.

Chemical stability is assessed through forced degradation studies, where the compound is subjected to harsh conditions such as acid, base, oxidation, heat, and light. nih.gov A stability-indicating HPLC method, capable of separating the intact compound from all its degradation products, is developed and validated for this purpose. nih.gov The data from these studies help to identify potential degradation pathways and establish appropriate storage conditions.

The process typically involves:

Stress Testing: Exposing the compound to acidic, alkaline, oxidative, thermal, and photolytic stress. nih.gov

Separation: Using a validated stability-indicating HPLC method to separate the parent compound from any degradants formed. nih.gov

Identification and Characterization: Using techniques like LC-MS and NMR to elucidate the structures of the impurities and degradation products. nih.govresearchgate.net

Quantification: Determining the levels of each impurity. simsonpharma.com

This systematic approach ensures a thorough understanding of the compound's stability and impurity profile, which is critical for its use in research. researchgate.netnih.gov

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-[(Anilinocarbonyl)amino]butanoic acid, and what factors influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves coupling aniline derivatives with 4-aminobutanoic acid precursors. Key steps include:
  • Protection of the amino group (e.g., using tert-butoxycarbonyl [Boc] groups) to prevent undesired side reactions during activation .
  • Coupling reagents : Carbodiimides (e.g., EDCl) or uronium salts (e.g., HATU) facilitate urea bond formation between the aniline and amino acid .
  • Critical parameters : Solvent polarity (e.g., DMF or DCM), stoichiometric ratios (1:1.2 for amine:carbonyl chloride), and reaction temperature (0–25°C) significantly impact yield. Post-reaction purification via column chromatography or recrystallization is essential .

Q. How is the structural integrity of this compound validated using spectroscopic techniques?

  • Methodological Answer :
  • NMR spectroscopy :
  • ¹H NMR : Peaks at δ 6.5–7.5 ppm (aromatic protons from aniline), δ 3.2–3.5 ppm (methylene adjacent to urea), and δ 2.3–2.5 ppm (carboxylic acid proton) confirm substituent positions .
  • ¹³C NMR : Signals at ~155 ppm (urea carbonyl) and ~175 ppm (carboxylic acid) are diagnostic .
  • IR spectroscopy : Stretching vibrations at ~1650–1700 cm⁻¹ (urea C=O) and ~2500–3300 cm⁻¹ (carboxylic acid O-H) validate functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ expected at m/z 237.0984 for C₁₁H₁₃N₂O₃) .

Q. What preliminary biological assays are used to evaluate the activity of this compound?

  • Methodological Answer :
  • Enzymatic inhibition assays : Screen against enzymes with urea-binding pockets (e.g., proteases or kinases) using fluorescence-based or colorimetric substrates .
  • Cellular viability assays : Test cytotoxicity in cell lines (e.g., HEK293 or HeLa) via MTT or resazurin assays to exclude nonspecific effects .
  • Solubility testing : Determine solubility in PBS or DMSO to ensure compatibility with biological systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

  • Methodological Answer :
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 80°C vs. 24 hours conventionally) and improves yield by enhancing molecular collisions .
  • By-product analysis : Use HPLC-MS to identify impurities (e.g., unreacted aniline or dimerization products). Adjust stoichiometry or introduce scavenger resins (e.g., polymer-bound isocyanate) to trap excess reagents .
  • Solvent optimization : Switch to polar aprotic solvents (e.g., THF) with 5% DMF to balance reactivity and solubility .

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Assay validation : Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C) to rule out environmental variability .
  • Orthogonal assays : Compare results from SPR (binding affinity) with enzymatic activity assays to confirm target engagement .
  • Purity verification : Use HPLC (≥95% purity) and elemental analysis to exclude impurities as confounding factors .

Q. What computational strategies predict the binding mode of this compound to potential protein targets?

  • Methodological Answer :
  • Molecular docking : Tools like AutoDock Vina or Schrödinger Glide model interactions with proteins (e.g., carbonic anhydrase or kinases). Focus on hydrogen bonds between the urea moiety and catalytic residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to validate pose consistency .
  • QSAR modeling : Develop models using descriptors (e.g., logP, polar surface area) from analogs to predict activity trends .

Q. How are interaction studies designed to elucidate the mechanism of action of this compound in complex biological systems?

  • Methodological Answer :
  • Pull-down assays : Immobilize the compound on agarose beads to capture binding partners from cell lysates. Identify proteins via LC-MS/MS .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to quantify interactions with purified targets .
  • CRISPR-Cas9 knockout : Validate target relevance by knocking out candidate genes and assessing compound efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.